An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN)
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN)
Introduction: The Significance of a Metabolite
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a significant metabolite of the carcinogenic compound N-Nitrosodiethanolamine (NDELA)[1]. NDELA is a well-documented contaminant found in various consumer products, including cosmetics, metalworking fluids, and tobacco smoke, and is classified as reasonably anticipated to be a human carcinogen[2][3][4]. The bioactivation of NDELA proceeds via metabolic pathways, including β-oxidation, which leads to the formation of HECMN[1][5].
Understanding the properties of HECMN is crucial for toxicological studies, risk assessment, and the development of sensitive analytical methods to monitor exposure to its parent compound, NDELA. The availability of a pure analytical standard of HECMN is paramount for this research. This guide provides a comprehensive, field-proven approach to the logical synthesis, purification, and rigorous characterization of HECMN, grounded in established chemical principles and analytical standards.
Section 1: Chemical Profile of HECMN
A foundational understanding of the target molecule's properties is essential before embarking on its synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₄ | [6] |
| Molecular Weight | 148.12 g/mol | [6] |
| IUPAC Name | 2-[2-hydroxyethyl(nitroso)amino]acetic acid | [6] |
| CAS Number | 80556-89-4 | [6] |
| Predicted Boiling Point | 449.1±30.0 °C | [7] |
| Predicted Density | 1.46±0.1 g/cm³ | [7] |
| Physical Appearance | Predicted to be a viscous oil or low-melting solid | [1][5] |
Section 2: Rationale for the Synthetic Strategy
The synthesis of N-nitrosamines is a well-established chemical transformation, typically involving the reaction of a secondary amine with a nitrosating agent under controlled acidic conditions[5][8]. The core of this process is the in-situ formation of the nitrosating species, nitrous acid (HNO₂), from a nitrite salt, most commonly sodium nitrite (NaNO₂).
Our strategy is therefore a two-step process designed for control and purity:
-
Synthesis of the Precursor: First, we synthesize the secondary amine precursor, N-(2-hydroxyethyl)glycine. This approach is superior to attempting to selectively oxidize NDELA, which would likely result in a mixture of products that are difficult to separate.
-
Controlled Nitrosation: We then subject the purified precursor to a carefully controlled nitrosation reaction to yield the target HECMN. This ensures a high conversion rate and minimizes the formation of undesirable byproducts.
This bottom-up approach provides the highest probability of obtaining a pure final product, which is critical for its use as an analytical standard.
Section 3: Detailed Synthesis and Purification Protocol
Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be quenched and disposed of according to institutional safety guidelines.
Part A: Synthesis of N-(2-hydroxyethyl)glycine (Precursor)
This protocol is based on the principles of reductive amination.
Materials:
-
Glyoxylic acid (50% in water)
-
2-Aminoethanol (Ethanolamine)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 2-aminoethanol (1.0 eq) in methanol.
-
Imine Formation: Slowly add glyoxylic acid (1.0 eq) to the cooled solution. Stir the mixture for 2 hours at 0-5°C to allow for the formation of the intermediate imine.
-
Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Adjust the pH of the remaining aqueous solution to ~7 with NaOH. The resulting solution contains the sodium salt of N-(2-hydroxyethyl)glycine and can be used directly in the next step after filtration to remove borate salts.
Part B: Nitrosation to form N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN)
Materials:
-
Aqueous solution of N-(2-hydroxyethyl)glycine sodium salt (from Part A)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (1M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: Cool the aqueous solution of the precursor from Part A to 0-5°C in an ice bath.
-
Acidification: Slowly adjust the pH of the solution to approximately 3-4 by adding 1M HCl dropwise. This step is critical as nitrosation is most efficient under mildly acidic conditions[5][9].
-
Nitrosation: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable standard is available, or the reaction can be assumed to proceed to completion.
-
Extraction: Once the reaction is complete, extract the aqueous mixture three times with dichloromethane. The organic layers contain the HECMN product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude HECMN product, likely as a yellow to brown viscous oil[3][5].
Part C: Purification by Column Chromatography
Rationale: The polarity of HECMN, imparted by its hydroxyl and carboxylic acid groups, makes silica gel column chromatography an effective purification method[10][11].
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexane, Methanol
-
TLC plates
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude HECMN in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC, visualizing with a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain purified HECMN.
Section 4: Comprehensive Characterization and Analysis
A multi-faceted analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized HECMN. This constitutes a self-validating system where orthogonal techniques corroborate the final result.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and impurities. A reversed-phase method is suitable for polar nitrosamines[12][13].
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., XSelect HSS T3, 150 x 4.6 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm (for the n→π* transition of the nitroso group) |
| Sample Prep | Dissolve purified HECMN in Mobile Phase A at ~1 mg/mL |
Expected Outcome: A single major peak with >95% purity by area percentage. The retention time will be specific to HECMN under these conditions.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides definitive confirmation of the molecular weight of the synthesized compound, linking the HPLC peak to the correct mass[14][15].
Instrumentation and Conditions:
-
Use the same LC conditions as described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
Expected Data:
| Ion | Calculated m/z | Expected m/z |
| [M+H]⁺ | 149.0557 | 149.06 |
| [M+Na]⁺ | 171.0376 | 171.04 |
The detection of these ions at the retention time established by HPLC provides strong evidence of successful synthesis.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing information on the chemical environment of each proton and carbon atom in the molecule.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR.
Predicted ¹H NMR Spectral Data (in CD₃OD, relative to TMS):
-
~4.1-4.3 ppm (singlet, 2H): Protons on the carbon adjacent to the carboxylic acid (-N-CH₂ -COOH).
-
~3.8-4.0 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂ -OH).
-
~3.6-3.8 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrosamine nitrogen (-N-CH₂ -CH₂OH).
-
Note: The nitrosamine group introduces rotational isomers (syn/anti), which may lead to peak broadening or the appearance of two distinct sets of signals for the adjacent methylene groups.
Section 5: Visualization of Workflows and Pathways
Synthesis Pathway of HECMN
Caption: Proposed two-step synthesis of HECMN.
Analytical Characterization Workflow
Caption: Workflow for purification and characterization.
Conclusion
This guide outlines a robust and logically sound methodology for the synthesis and comprehensive characterization of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN). By following the detailed protocols for synthesis, purification, and multi-technique analysis (HPLC, LC-MS, and NMR), researchers can confidently produce and validate a high-purity HECMN standard. The availability of this standard is indispensable for advancing toxicological research, refining risk assessments for NDELA, and ensuring the safety and quality of consumer and pharmaceutical products.
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